Harderoporphyrinogen
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42607-18-1 |
|---|---|
Molecular Formula |
C35H42N4O6 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
3-[13,17-bis(2-carboxyethyl)-7-ethenyl-3,8,12,18-tetramethyl-1,5,6,10,14,15,20,24-octahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H42N4O6/c1-6-21-17(2)25-13-26-18(3)23(8-11-34(42)43)31(37-26)16-32-24(9-12-35(44)45)20(5)28(39-32)15-30-22(7-10-33(40)41)19(4)27(38-30)14-29(21)36-25/h6,29-31,39H,1,7-16H2,2-5H3,(H,40,41)(H,42,43)(H,44,45) |
InChI Key |
QTGZHJUSEYHULR-UHFFFAOYSA-N |
SMILES |
CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O |
Canonical SMILES |
CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O |
Other CAS No. |
42607-18-1 |
physical_description |
Solid |
Synonyms |
harderoporphyrinogen |
Origin of Product |
United States |
Biochemical Pathways and Enzymology of Harderoporphyrinogen Metabolism
Precursors and Metabolic Flux Leading to Harderoporphyrinogen Formation
This compound emerges during the sixth step of the heme biosynthesis pathway, a process that begins in the mitochondria, moves to the cytoplasm, and then returns to the mitochondria for its final stages. cuni.cztaylorandfrancis.com The journey to this compound formation starts with the simple precursors glycine (B1666218) and succinyl-CoA, which undergo a series of enzymatic reactions to form porphobilinogen (B132115) (PBG). cuni.cz
Four molecules of PBG are then polymerized and cyclized to create uroporphyrinogen III. This molecule is subsequently acted upon by the enzyme uroporphyrinogen decarboxylase in the cytosol, which removes four carboxyl groups to produce coproporphyrinogen III. uga.edu
Coproporphyrinogen III is the direct precursor to this compound. clinicsinsurgery.com To continue its transformation, coproporphyrinogen III is transported from the cytosol into the intermembrane space of the mitochondria. It is within this mitochondrial compartment that coproporphyrinogen oxidase catalyzes the conversion of coproporphyrinogen III into this compound. genecards.org This conversion is the first of a two-step oxidative decarboxylation process.
Role of Coproporphyrinogen Oxidase (CPOX/CPO, EC 1.3.3.3) in this compound Conversion
Coproporphyrinogen oxidase (CPOX) is the pivotal enzyme that metabolizes both coproporphyrinogen III and its subsequent intermediate, this compound. wikipedia.org Located in the mitochondrial intermembrane space, CPOX functions as a homodimer and catalyzes the sixth step in the heme synthesis pathway: the sequential oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX. genecards.org this compound is the essential, tricarboxylic intermediate in this two-step reaction.
The fundamental reaction catalyzed by CPOX is an oxidative decarboxylation. The enzyme targets the propionate (B1217596) side chains located on pyrrole (B145914) rings A and B of the coproporphyrinogen III molecule, converting them into vinyl groups to ultimately form protoporphyrinogen IX. cuni.czresearchgate.net This process requires molecular oxygen as an electron acceptor. researchgate.netuniprot.org
The conversion of coproporphyrinogen III to protoporphyrinogen IX does not occur in a single step but rather in a distinct, sequential manner. cuni.cz
First Decarboxylation: CPOX first acts on the propionate group of pyrrole ring A of coproporphyrinogen III. This oxidative decarboxylation yields the monovinyl, tripropionate intermediate known as this compound. cuni.cz This initial step is reported to proceed at a faster rate than the second. cuni.cz
Second Decarboxylation: this compound is then retained in the active site of the enzyme. CPOX proceeds to catalyze the second oxidative decarboxylation, this time on the propionate group of pyrrole ring B. cuni.cz The removal of this second carboxyl group results in the formation of the final product, protoporphyrinogen IX, which has two vinyl groups. researchgate.net
Certain genetic mutations in the CPOX gene can disrupt the second step of this process, leading to the premature release and accumulation of the this compound intermediate.
The enzymatic action of CPOX is characterized by a high degree of stereochemical specificity. During both decarboxylation steps, the enzyme specifically abstracts the pro-S hydrogen atom from the β-carbon of the propionate side chain. This remarkable stereoselectivity demonstrates that the enzyme's active site strictly constrains the orientation of both the coproporphyrinogen III and this compound substrates to ensure the precise antiperiplanar elimination required for vinyl group formation.
CPOX exhibits specificity for both coproporphyrinogen III and the intermediate this compound, acting on them sequentially. oup.com Kinetic studies of human CPOX and a genetic variant (CPOX4) have determined the enzyme's affinity (Kₘ) and maximal reaction velocity (Vₘₐₓ) for the initial substrate, coproporphyrinogen III. nih.govoup.com While this compound is a known and necessary substrate for the second reaction, detailed kinetic parameters for it with wild-type human CPOX are less commonly reported. However, studies on mutant forms of the enzyme confirm that it is a distinct substrate, and mutations can alter the enzyme's kinetics for it.
Mutations in conserved amino acid residues, such as Asp400 and Arg262, have been shown to severely impair the enzyme's catalytic efficiency, drastically reducing its ability to produce the final divinyl product from either coproporphyrinogen-III or this compound.
The mechanism of coproporphyrinogen III oxidative decarboxylation varies across different life forms, primarily distinguished by its dependence on oxygen.
Oxygen-Dependent CPOX (HemF): In eukaryotes, including humans, CPOX is an oxygen-dependent enzyme, often classified as HemF. nih.gov It functions without the need for metal ions or other cofactors, using molecular oxygen directly as the electron acceptor to facilitate the oxidative decarboxylation. researchgate.net The products of oxygen's involvement are believed to be hydrogen peroxide (H₂O₂). nih.gov
Oxygen-Independent CPOX (HemN): In contrast, many prokaryotes and facultative anaerobes utilize an oxygen-independent enzyme called HemN to catalyze the same reaction. nih.govresearchgate.net HemN is structurally unrelated to HemF and employs a completely different catalytic mechanism. It is a member of the radical S-adenosyl-L-methionine (SAM) enzyme family and contains an essential [4Fe-4S] cluster. pnas.org This enzyme uses a 5'-deoxyadenosyl radical, generated from SAM, to initiate the reaction by abstracting a hydrogen atom from the substrate. Despite these mechanistic differences, studies have shown that HemN also proceeds via the this compound intermediate, indicating that the sequential decarboxylation is a conserved feature of the conversion. fudan.edu.cn
Compound Reference Table
Sequential Nature of Propionate Decarboxylations[1][2][9].
Substrate Specificity and Kinetic Parameters of CPOX with this compound[16][17][18].
Characterization of Enzyme Variants Affecting this compound Turnover
The efficiency of this compound metabolism is significantly influenced by genetic variations within the coproporphyrinogen oxidase (CPOX) enzyme. These variants can alter the enzyme's structure and function, leading to changes in catalytic efficiency and substrate affinity.
A notable variant of the human CPOX gene is CPOX4, which arises from a specific polymorphism (A814C) in exon 4. This results in an asparagine-to-histidine substitution at amino acid position 272 (N272H). Studies on the recombinant CPOX4 enzyme have revealed distinct biochemical properties compared to the wild-type (WT) enzyme.
The CPOX4 variant exhibits a lower affinity for its substrate, coproporphyrinogen-III, which is the precursor to this compound. nih.gov This is evidenced by a nearly twofold higher Michaelis constant (K_m) for CPOX4 (0.54 µM) compared to the wild-type CPOX (0.30 µM). nih.gov Furthermore, the maximal reaction velocity (V_max) of CPOX4 is significantly reduced, producing approximately 50% less protoporphyrinogen-IX, the final product of the two-step decarboxylation, than the wild-type enzyme. The specific activity of the CPOX4 mutant in human liver samples has been observed to be 40-50% lower than that of the wild-type.
The impact of the CPOX4 variant extends to the second step of the reaction, the conversion of this compound to protoporphyrinogen-IX. This step is particularly sensitive to inhibition by mercury (Hg²⁺), which significantly hampers the conversion in both the wild-type and CPOX4 enzymes. researchgate.net However, due to the already reduced baseline activity of CPOX4, this inhibition has a more pronounced effect, potentially decreasing its activity to just 25% of the uninhibited wild-type enzyme. This suggests that individuals with the CPOX4 variant may have a predisposition to impaired heme biosynthesis, a condition that can be further exacerbated by exposure to heavy metals like mercury. researchgate.net
Interactive Table: Kinetic Properties of Wild-Type CPOX vs. CPOX4 Variant
| Enzyme | K_m (µM) for Coproporphyrinogen-III | V_max (pmol protoporphyrin-IX) | Relative Activity vs. WT |
| Wild-Type CPOX | 0.30 nih.gov | 0.52 nih.gov | 100% |
| CPOX4 Variant | 0.54 nih.gov | 0.33 nih.gov | ~50% |
Site-directed mutagenesis, a technique used to create specific changes in a DNA sequence, has been instrumental in elucidating the roles of key amino acid residues within the CPOX active site. nih.gov These studies have targeted highly conserved residues, providing insights into their contributions to substrate binding and catalysis.
The region spanning from aspartate-400 (D400) to lysine-404 (K404) is considered a critical part of the active site, particularly for the second decarboxylation step that converts this compound to protoporphyrinogen IX. Mutations within this D400-K404 region are associated with harderoporphyria, a rare form of hereditary coproporphyria where this compound accumulates. This suggests that this segment is essential for retaining the this compound intermediate for the second catalytic reaction.
Specific mutagenesis studies have shed light on the roles of individual residues within and near this region. For instance, mutating aspartate-400 to alanine (B10760859) (D400A) severely impairs the enzyme's ability to produce the final divinyl product, although it can still generate a small amount of the monovinyl intermediate, this compound. This finding suggests that D400 may be crucial for initiating the deprotonation of the substrate, a key step in oxidative decarboxylation. researchgate.net
Arginine residues, with their positively charged side chains, are often involved in binding the negatively charged propionate groups of the porphyrinogen (B1241876) substrate. The mutation of arginine-401 to alanine (R401A) results in an enzyme with a catalytic efficiency of only about 3% compared to the wild-type, primarily due to a threefold increase in the K_m for coproporphyrinogen-III. This indicates that Arg401 is important for substrate binding, likely by coordinating with the propionate side chains on rings C or D of the substrate. researchgate.net
Another conserved residue, histidine-158 (H158), has also been investigated. While its exact role in human CPOX is not fully detailed, in related enzymes, the corresponding histidine residue is located near the iron-coordinating center, suggesting a potential role in the catalytic mechanism.
Interactive Table: Effects of Site-Directed Mutations in Human CPOX
| Mutation | Substrate | Effect on Catalysis | Proposed Role of Residue |
| D400A | Coproporphyrinogen-III | No divinyl product detected; small amount of monovinyl product formed. | Critical for the second decarboxylation step; may initiate substrate deprotonation. researchgate.net |
| R401A | Coproporphyrinogen-III | Catalytic efficiency reduced to ~3% of wild-type; 3-fold increase in K_m. | Important for substrate binding, likely through interaction with propionate groups. researchgate.net |
| H158A | Coproporphyrinogen-III | ~50-fold lower activity than wild-type. | May have a role in the active site, but not essential for catalysis. |
Biochemical Properties of CPOX Variants (e.g., CPOX4) and Their Impact on Catalytic Efficiency[2][3].
Minor or Alternative Enzymatic Transformations Involving this compound Intermediates
While the primary metabolic fate of this compound is its conversion to protoporphyrinogen-IX by CPOX, there is evidence suggesting the possibility of alternative enzymatic transformations, particularly under pathological conditions such as porphyria cutanea tarda (PCT). nih.gov
In some cases, the heme biosynthesis pathway may deviate, leading to the formation of unusual porphyrin isomers. One proposed alternative route involves the premature metabolism of a pentacarboxylate intermediate by CPOX to form dehydroisocoproporphyrinogen. nih.gov This abnormal intermediate can then be acted upon by uroporphyrinogen decarboxylase, the enzyme preceding CPOX in the standard pathway, to yield this compound. nih.gov This suggests that under certain conditions, this compound can be generated through an alternative pathway. Although this pathway is considered abnormal, the fact that the pentacarboxylate intermediate is a substrate for CPOX supports the hypothesis of an alternative route for heme biosynthesis in certain disease states. nih.gov
Further research is needed to fully elucidate the extent and physiological relevance of such alternative transformations of this compound. The existence of these pathways could have implications for understanding the complex pathophysiology of various porphyrias.
Molecular Biology and Genetic Regulation of Harderoporphyrinogen Synthesis
Genetic Organization of CPOX Gene and Its Transcriptional Regulation
The synthesis of harderoporphyrinogen is intrinsically linked to the function of coproporphyrinogen oxidase (CPOX), the enzyme responsible for the sixth step in the heme biosynthetic pathway. This enzyme catalyzes the sequential oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX, with this compound being the tricarboxylic intermediate. The gene encoding this crucial mitochondrial enzyme is the CPOX gene.
The human CPOX gene is located on chromosome 3q11.2 and spans approximately 14 kilobases (kb) of genomic DNA. wikipedia.org It is composed of seven exons and six introns. The size of the introns varies, ranging from 269 base pairs (bp) to 5 kb, and they all possess consensus sequences at their boundaries. The resulting CPOX enzyme is a homodimer located in the mitochondrial intermembrane space. nih.govprospecbio.com
The transcriptional regulation of the CPOX gene exhibits characteristics of both housekeeping and tissue-specific genes. Its promoter region is GC-rich and contains multiple potential binding sites for transcription factors such as Sp1, CACCC boxes, and GATA-1. Primer extension and ribonuclease protection experiments have identified multiple transcriptional initiation sites, a feature often seen in genes with promoters that lack a canonical TATA box.
Studies have shown differential regulation of the CPOX gene promoter between erythroid (red blood cell precursor) and nonerythroid cells, suggesting tissue-specific control mechanisms. ashpublications.org This is significant as heme synthesis is highly active in erythroid cells to support hemoglobin production. An erythroid-specific enhancer RNA, termed CpoxeRNA, has been identified upstream of the Cpox gene in mice. This eRNA is located within a super enhancer region and plays a role in regulating erythropoiesis. The Cpox pre-mRNA itself may also have a non-coding function in modulating the expression of neighboring genes and chromatin interactions. biorxiv.org
Molecular Consequences of CPOX Gene Mutations on this compound Accumulation
Mutations in the CPOX gene can lead to a partial deficiency of the CPOX enzyme, resulting in the accumulation of porphyrin precursors. medlineplus.govmedlineplus.gov This accumulation, in conjunction with non-genetic factors like certain drugs or alcohol, can lead to the clinical manifestations of hereditary coproporphyria (HCP) and its rarer variant, harderoporphyria. medlineplus.gov Over 45 mutations in the CPOX gene have been identified as causes of porphyria. medlineplus.govmedlineplus.gov
Missense mutations, which result in the substitution of one amino acid for another, are a common cause of CPOX dysfunction. The specific location and nature of the amino acid change can have profound effects on the enzyme's activity and stability, leading to the accumulation of either coproporphyrinogen III (in HCP) or this compound (in harderoporphyria).
K404E: The lysine (B10760008) to glutamic acid substitution at position 404 (K404E) is the hallmark mutation of harderoporphyria. medlineplus.govmedlineplus.gov Individuals who are homozygous or compound heterozygous for this mutation exhibit the harderoporphyria phenotype. This specific mutation occurs in a region of the enzyme that is critical for the second decarboxylation step, the conversion of this compound to protoporphyrinogen IX. The introduction of a negatively charged glutamic acid residue in place of the positively charged lysine is thought to cause electrostatic repulsion or steric hindrance, preventing the enzyme from properly binding and processing this compound. This leads to the premature release and subsequent accumulation of this compound. researchgate.netresearchgate.net
R401W: The arginine to tryptophan substitution at position 401 (R401W) has been identified in patients with HCP. However, functional studies have shown that this mutation, similar to K404E, significantly impairs the decarboxylation of this compound. Arg-401 is a highly conserved residue, and its positive charge is believed to be important for an ionic interaction that retains the intermediate within the active site. The replacement with tryptophan, an aromatic residue, disrupts this interaction, leading to the accumulation of the this compound intermediate. typeset.io
| Mutation | Affected Amino Acid Change | Associated Phenotype | Molecular Consequence |
|---|---|---|---|
| K404E | Lysine to Glutamic Acid at position 404 | Harderoporphyria | Impairs the second decarboxylation step (this compound to Protoporphyrinogen IX) due to electrostatic repulsion or steric hindrance. |
| R401W | Arginine to Tryptophan at position 401 | Hereditary Coproporphyria (can cause this compound accumulation) | Disrupts the retention of the this compound intermediate in the active site. |
| H327R | Histidine to Arginine at position 327 | Harderoporphyria (in homozygous state) | Perturbs the interaction between structural elements of the enzyme, affecting active site conformation and stability. nih.govresearchgate.net |
The clinical and biochemical presentation of CPOX gene mutations is significantly influenced by the allelic state of the individual.
Heterozygous State: Individuals who are heterozygous for a CPOX mutation, meaning they have one normal and one mutated allele, typically have about 50% of normal CPOX enzyme activity. unica.it This is usually sufficient to prevent the accumulation of large amounts of porphyrin precursors under normal conditions, and many individuals remain asymptomatic. However, they are carriers for hereditary coproporphyria (HCP) and can develop symptoms if exposed to certain triggers. Even mutations like R401W, which can cause this compound accumulation in vitro, typically lead to an HCP phenotype in the heterozygous state.
Homozygous and Compound Heterozygous States: Individuals who are homozygous (possessing two identical mutated alleles) or compound heterozygous (possessing two different mutated alleles) for CPOX mutations have a much more severe reduction in enzyme activity, often to less than 10% of normal. clinicsinsurgery.com This profound deficiency leads to a more severe clinical phenotype that often presents earlier in life. researchgate.netresearchgate.net Specifically, homozygosity for the K404E mutation, or being compound heterozygous for K404E and a null allele (an allele that produces no functional protein), results in harderoporphyria. bmj.com Similarly, homozygosity for the H327R mutation has been shown to cause harderoporphyria. clinicsinsurgery.com The severe enzymatic block in these individuals leads to the characteristic massive accumulation and excretion of harderoporphyrin (B1228049).
Analysis of Missense Mutations and Their Effects on CPOX Enzyme Activity and Stability (e.g., K404E, R401W, H327R)[4][5][6][8][18][21][24].
Gene Expression Profiling and Systems Biology Approaches to Porphyrinogen (B1241876) Metabolism
Gene expression profiling and systems biology offer powerful tools to understand the complex regulation of porphyrinogen metabolism and the systemic effects of its disruption. Transcriptomic analyses have revealed that the expression of genes involved in the heme biosynthetic pathway can be significantly altered in various physiological and pathological states.
For instance, studies in different types of cancer have shown an upregulation of gene expression for several enzymes in the heme pathway. life-science-alliance.org This phenomenon, sometimes referred to as "porphyrin overdrive," suggests a rewiring of cancer cell metabolism that may support tumor growth. life-science-alliance.orgmdpi.com Specifically, gene expression profiling in acute myeloid leukemia (AML) has identified pathways related to porphyrin metabolism and heme biosynthesis as being highly characteristic of the disease. biorxiv.org
Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a more holistic view of how mutations in CPOX affect the entire metabolic network. By analyzing the expression profiles of differentially expressed genes (DEGs) mapped to the porphyrin metabolism pathway, researchers can identify key regulatory genes and understand how their altered expression contributes to the disease phenotype. researchgate.net Such approaches can also help to elucidate the complex interplay between different metabolic pathways and how the accumulation of a single intermediate like this compound can have widespread cellular consequences.
Investigating Gene-Environment Interactions Modulating this compound Metabolism in Research Models
The clinical manifestation of porphyrias, including those involving this compound accumulation, is often influenced by a combination of genetic predisposition and environmental or lifestyle factors. medlineplus.gov Research models are crucial for dissecting these gene-environment interactions.
Animal models, such as mice with specific mutations in the Cpox gene, can be used to study how environmental triggers affect porphyrin metabolism. researchgate.net For example, exposing genetically susceptible animals to certain drugs, alcohol, or specific dietary conditions can help to elucidate the mechanisms by which these factors precipitate acute attacks or exacerbate symptoms.
In vitro models, such as cultured cells expressing mutant CPOX enzymes, provide a controlled system to study the direct effects of various compounds on enzyme activity and porphyrin accumulation. These models have been instrumental in characterizing the functional consequences of specific mutations like K404E and R401W. Furthermore, studies have investigated how exposure to heavy metals like mercury can alter porphyrin profiles, suggesting that environmental toxins can interact with genetic polymorphisms in the CPOX gene to produce an atypical porphyrinogenic response. researchgate.net The development of these research models is essential for understanding the full spectrum of factors that modulate this compound metabolism and for developing potential therapeutic strategies.
Advanced Analytical and Spectroscopic Methodologies in Harderoporphyrinogen Research
Chromatographic Techniques for Separation and Quantification of Harderoporphyrinogen and Related Porphyrinogens
Chromatographic techniques are fundamental in isolating and quantifying this compound from complex biological matrices. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Methodologies for Porphyrinogen (B1241876) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of porphyrinogens, including this compound. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. researchgate.net The separation of porphyrin isomers, which is crucial for the differential diagnosis of porphyrias, can be effectively achieved using HPLC with fluorimetric detection. nih.gov
A typical HPLC method for porphyrin analysis involves the extraction of porphyrins from biological samples such as urine, feces, or blood, followed by separation on a C18 reversed-phase column. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of various porphyrin species. researchgate.net For instance, a gradient of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer can be used to resolve different porphyrin isomers. nih.gov Spectrofluorometric detection is highly sensitive for porphyrins, with an excitation wavelength typically around 404 nm. researchgate.net
| Parameter | Typical Value/Condition | Source |
| Column Type | Reversed-phase C18 | researchgate.net |
| Mobile Phase | Gradient of acetonitrile, methanol, and ammonium acetate/acetic acid buffer (pH 5.16) | researchgate.net |
| Detection | Fluorimetric or UV-Vis | researchgate.netnih.gov |
| Excitation Wavelength | ~404 nm | researchgate.net |
| Emission Cut-off | >550 nm | researchgate.net |
Specialized Preparative Chromatography for this compound Isolation
For applications requiring larger quantities of pure this compound, such as for structural elucidation or use as a standard, preparative HPLC is the method of choice. gilson.com Unlike analytical HPLC, which focuses on quantification, preparative HPLC aims to isolate and purify specific compounds from a mixture. rotachrom.com This technique utilizes larger columns and higher flow rates to process greater volumes of sample.
The principles of separation in preparative HPLC are the same as in analytical HPLC, but the instrumentation is scaled up. After separation, a fraction collector is used to collect the isolated this compound. The purity of the isolated fraction is then typically verified by analytical HPLC. While specific protocols for this compound are not extensively detailed in general literature, the isolation would follow established principles for purifying similar complex organic molecules, potentially using silica (B1680970) gel chromatography as an initial step followed by preparative reversed-phase HPLC. jfda-online.com
Mass Spectrometry-Based Approaches for this compound Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural characterization of this compound and for studying its metabolic fate.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Isomer Differentiation
Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and their fragment ions are analyzed. This process provides detailed structural information about the parent ion. mdpi.com For complex molecules like this compound, MS/MS is crucial for confirming its structure and differentiating it from its isomers.
In an MS/MS experiment, the protonated molecule [M+H]+ of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is unique to the structure of the molecule and can be used to identify its specific isomeric form. researchgate.net High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition of the molecule and its fragments. mdpi.com
| Technique | Application in this compound Research | Source |
| Tandem MS (MS/MS) | Structural elucidation and isomer differentiation by analyzing fragmentation patterns. | |
| High-Resolution MS | Provides accurate mass measurements to confirm elemental composition. | mdpi.com |
| HPLC-MS/MS | Couples the separation power of HPLC with the detection and characterization capabilities of MS/MS for analyzing complex mixtures. | researchgate.net |
Isotopic Labeling Strategies for this compound Pathway Tracing and Flux Analysis
Isotopic labeling is a powerful technique to trace the metabolic pathways of molecules in biological systems. creative-proteomics.com By introducing molecules labeled with stable isotopes (e.g., 13C, 15N, 2H) into a system, researchers can follow the path of these isotopes as they are incorporated into downstream metabolites like this compound.
This approach, often coupled with mass spectrometry or NMR analysis, allows for the elucidation of biosynthetic pathways and the quantification of metabolic flux. For instance, by providing a 13C-labeled precursor of the heme synthesis pathway, one can track the incorporation of 13C into this compound, providing insights into the activity of the enzymes involved in its formation. This is critical for understanding metabolic regulation and identifying potential dysregulations in disease states.
Advanced Mass Spectrometry Imaging in Metabolic Research Models
Mass spectrometry imaging (MSI) is a technique that visualizes the spatial distribution of molecules directly in tissue sections. This method provides invaluable information on the localization of metabolites within their biological context, which is often lost in traditional extraction-based methods.
Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI can map the distribution of this compound and related metabolites in tissues with high spatial resolution. This allows researchers to study the metabolic heterogeneity within an organ and even at the single-cell level. elifesciences.org By providing a comprehensive spatial map of metabolites, MSI offers a deeper understanding of the metabolic dynamics and interplay between different cell types in both healthy and diseased states. Recent advances have led to the creation of extensive metabolite imaging galleries for various mouse organs, which serve as a critical resource for spatial metabolism research.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of complex organic molecules like this compound and its analogues. It provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. numberanalytics.com
Application of 1H, 13C, and 2D NMR for Structural Analysis of this compound and Analogues
The structural analysis of this compound and its synthetic analogues relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.
¹H NMR (Proton NMR): This is often the initial and most fundamental NMR experiment performed. It provides information about the different types of protons present in the molecule and their chemical environment. For this compound analogues, ¹H NMR can confirm the presence and characteristics of key structural motifs, such as the vinyl group that differentiates it from its precursor, coproporphyrinogen III. For instance, in studies of synthetic this compound analogues, the chemical shifts of the external meso-protons are highly deshielded, appearing as singlets between 9 and 10 ppm, while the internal CH proton is significantly shielded, resonating near -6.5 ppm in CDCl₃, indicating a strong diatropic ring current.
¹³C NMR: While ¹H NMR provides information about protons, ¹³C NMR probes the carbon skeleton of the molecule. Although less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their hybridization states (sp³, sp², sp). In cases of significant signal overlap in the ¹H spectrum, the ¹³C spectrum can be decisive.
2D NMR Spectroscopy: To establish the complete and unambiguous structure of this compound and its analogues, 2D NMR experiments are essential. These techniques correlate signals from different nuclei, providing connectivity information that is not available from 1D spectra. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is crucial for tracing out the spin systems within the porphyrinogen macrocycle and its side chains. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. numberanalytics.com This is a powerful tool for assigning the signals in both the ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are directly bonded. numberanalytics.com It is particularly useful for determining the stereochemistry and conformation of the molecule.
In the characterization of a non-natural type I isomer of this compound, proton NMR spectroscopy, in conjunction with Fast Atom Bombardment Mass Spectrometry (FAB MS), was used to identify an unprecedented trivinyl porphyrinogen product. acs.org
Table 1: Key NMR Techniques in this compound Research
| NMR Technique | Information Provided | Application in this compound Research |
| ¹H NMR | Chemical environment and connectivity of protons | Identification of key functional groups (e.g., vinyl, propionate) and overall molecular symmetry. |
| ¹³C NMR | Carbon skeleton and hybridization states | Determination of the number and types of carbon atoms, resolving ambiguities from the ¹H spectrum. |
| COSY | ¹H-¹H coupling networks | Establishing proton connectivity within the pyrrole (B145914) rings and side chains. |
| HSQC | Direct ¹H-¹³C correlations | Unambiguous assignment of proton and carbon signals for directly bonded atoms. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connecting different structural fragments and confirming the substitution pattern. |
| NOESY | Through-space ¹H-¹H proximity | Determining the three-dimensional structure and stereochemistry. |
NMR-Based Metabolomics for Studying this compound-Related Metabolic Perturbations in Research Systems
NMR-based metabolomics has emerged as a powerful systems biology approach to obtain a comprehensive snapshot of the metabolic state of a biological system. This technique can be applied to study the metabolic consequences of genetic defects or environmental exposures that affect the heme synthesis pathway, leading to the accumulation of intermediates like this compound.
By analyzing the full range of metabolites in biological samples (e.g., urine, plasma, or tissue extracts), researchers can identify metabolic perturbations that go beyond the immediate pathway of interest. In the context of harderoporphyria, a condition characterized by the accumulation of harderoporphyrin (B1228049), NMR metabolomics can reveal broader metabolic dysregulation.
The process typically involves:
Sample Collection and Preparation: Obtaining biological fluids or tissue extracts from relevant research models (e.g., animal models of porphyria or cell cultures).
¹H NMR Data Acquisition: Acquiring high-resolution ¹H NMR spectra of the samples. This provides a metabolic fingerprint containing signals from hundreds to thousands of small molecules.
Multivariate Statistical Analysis: Using statistical methods like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to identify metabolites that are significantly different between control and affected groups.
Metabolite Identification and Pathway Analysis: Identifying the specific metabolites responsible for the observed differences and mapping them onto metabolic pathways to understand the systemic effects of the this compound accumulation.
For example, a study on the metabolic effects of nanoparticle exposure used ¹H NMR-based metabolomics to analyze blood plasma and exhaled breath condensate. mdpi.com The study found alterations in pathways related to antioxidant production, glutamine and glutamate (B1630785) metabolism, and purine (B94841) metabolism, demonstrating the ability of this technique to uncover systemic metabolic changes. mdpi.com Similarly, in studies of hyperlipidemia, NMR metabolomics has identified perturbations in lipid and amino acid metabolism, inflammation, and oxidative stress. This approach holds significant potential for elucidating the complex pathophysiology associated with disorders of this compound metabolism.
Radiochemical and Enzyme Activity Assays for this compound Conversion
Radiochemical and other enzyme activity assays are fundamental for quantifying the conversion of this compound and for characterizing the enzyme responsible, coproporphyrinogen oxidase (CPOX). These assays are crucial for understanding the kinetics of the enzyme and the impact of mutations or inhibitors.
A sensitive radiochemical assay has been developed using [¹⁴C₂]Coproporphyrin III, labeled in the carboxyl carbons of the 2- and 4-propionate groups. The corresponding porphyrinogen is used as a substrate, and the enzyme activity is measured by the rate of ¹⁴CO₂ production. researchgate.net This method allows for the determination of kinetic parameters. For instance, the apparent Km for this compound with rat liver CPOX was determined to be 1.6 µM using a mixed-substrate method. researchgate.net
Another radiochemical method utilizes a [¹⁴C]-coproporphyrinogen substrate labeled in the tetrapyrrolic ring. The product, protoporphyrinogen (B1215707), is methylated, extracted, and isolated by thin-layer chromatography for quantification. While this assay directly measures protoporphyrinogen formation, it doesn't capture the initial decarboxylation to this compound.
Enzyme activity assays for CPOX often involve incubating the enzyme with its substrate, coproporphyrinogen III, and measuring the formation of the final product, protoporphyrinogen IX. nih.gov In some cases, a coupled reaction with protoporphyrinogen oxidase (PPOX) is used to facilitate the detection of the product. uga.edu These assays are essential for studying the effects of mutations on CPOX activity. For example, a genetic variant of CPOX, CPOX4, was shown to have approximately 50% less activity in converting coproporphyrinogen III to protoporphyrinogen IX compared to the wild-type enzyme. nih.gov
Table 2: Enzyme Kinetic Parameters Related to this compound
| Enzyme Source | Substrate | Kinetic Parameter (Km) | Reference |
| Rat Liver CPOX | This compound | 1.6 µM | researchgate.net |
| Rat Liver CPOX | Coproporphyrinogen III | 1.2 µM | |
| Human Lymphocyte CPOX | Coproporphyrinogen III | 0.066 ± 0.009 µM |
Computational Chemistry and Molecular Modeling of this compound and Enzyme Interactions
Computational methods provide powerful insights into the molecular-level details of enzyme-substrate interactions and catalytic mechanisms that are often inaccessible through experimental techniques alone. catalysis.blog
Molecular Dynamics Simulations of CPOX-Harderoporphyrinogen Complexes
Molecular dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules over time. In the context of CPOX, MD simulations have been employed to investigate the binding of substrates like coproporphyrinogen III and, by extension, the intermediate this compound, to the enzyme's active site. worldscientific.com
These simulations can:
Predict Binding Modes: Determine the most likely orientation of the substrate within the active site. Studies on CPOX have used MD simulations to explore possible substrate orientations, revealing that specific binding modes place the propionate (B1217596) groups of rings A and B in proximity to key catalytic residues.
Characterize the Active Site: Identify the amino acid residues that are crucial for substrate binding and catalysis. For CPOX, residues such as Asn133, His131, and Ser117 have been implicated through these simulations.
Understand Conformational Changes: Explore how the enzyme and substrate change their shapes upon binding and during the catalytic cycle. Conformational studies have shown that the propionic acid side chains play a critical role in determining the conformation of the porphyrinogen through hydrogen bonding. worldscientific.com
Structural studies based on computational models have also helped to explain the phenotypic consequences of specific mutations. For example, the H327R mutation in CPOX, which leads to harderoporphyria, is predicted to disrupt interactions with residue W399 in the active site, thereby impairing enzyme function.
Quantum Chemical Calculations on this compound Reactivity and Enzyme Catalysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), allow for the investigation of the electronic structure and reactivity of molecules. mdpi.comscienceopen.com These methods are essential for understanding the details of chemical reactions, including the breaking and forming of bonds during enzyme catalysis. rsc.orgrsc.org
For the CPOX-catalyzed conversion of this compound, quantum chemical calculations can be used to:
Elucidate Reaction Mechanisms: Model the step-by-step process of oxidative decarboxylation, including the role of molecular oxygen and key amino acid residues in facilitating the reaction.
Calculate Activation Energies: Determine the energy barriers for the different steps in the catalytic cycle. This helps to explain the rate at which the reaction proceeds and how the enzyme achieves its catalytic power by stabilizing the transition state.
Analyze Substrate Reactivity: Investigate the intrinsic chemical properties of this compound that make it susceptible to decarboxylation.
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. They treat the reactive part of the system (the substrate and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. This approach provides a balance between accuracy and computational cost, enabling the study of reaction mechanisms within the complex environment of the enzyme.
Role of Harderoporphyrinogen in Biological Systems and Disease Mechanisms Non Clinical Focus
Harderoporphyrinogen Accumulation in Experimental Models of Porphyrias
Harderoporphyria, a rare erythropoietic variant of hereditary coproporphyria (HCP), is characterized by the accumulation of harderoporphyrin (B1228049). clinicsinsurgery.com This accumulation is a direct consequence of mutations in the coproporphyrinogen oxidase (CPOX) gene, which encodes the enzyme responsible for the conversion of coproporphyrinogen III to protoporphyrinogen (B1215707) IX. oup.com This conversion is a two-step oxidative decarboxylation process, with this compound as the intermediate. oup.comcuni.cz
In vitro expression studies of mutated CPOX enzymes have been instrumental in understanding the biochemical basis of this compound accumulation. For instance, the K404E mutation, found in all reported cases of harderoporphyria, significantly impairs the second step of the decarboxylation, leading to a major buildup of this compound. Similarly, the R401W mutation, identified in an HCP patient, resulted in a substantial 44% accumulation of this compound when expressed in vitro. researchgate.net A systematic analysis of mutations in the D400–K404 region of the CPOX enzyme revealed that alterations in this specific area lead to a significant loss of enzymatic activity and major this compound accumulation.
Kinetic studies have further elucidated the mechanism, showing that abnormal CPOX in harderoporphyric patients has a reduced affinity for this compound. researchgate.net This decreased affinity may cause the intermediate to leave the enzyme's active site more easily, contributing to its accumulation. researchgate.net
Below is a table summarizing the findings from in vitro studies on CPOX mutations and this compound accumulation.
Mechanistic Studies of this compound-Induced Biochemical Dysregulation in Cellular Models (e.g., Oxidative Stress Pathways)
The accumulation of porphyrin intermediates, including this compound, is associated with oxidative stress, a condition where there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Porphyrins are photosensitive molecules that can generate ROS upon light exposure, leading to cellular damage. While direct studies on this compound-induced oxidative stress are limited, the general principles of porphyrin-induced phototoxicity apply.
In cellular models, the accumulation of porphyrins can lead to membrane damage, particularly in the presence of light. This damage is mediated by the release of mast cell mediators and activation of the complement system. The lipophilicity of the porphyrin determines its cellular localization and, consequently, the site of damage.
Furthermore, imbalances in the heme biosynthesis pathway can disrupt cellular redox homeostasis. The generation of ROS is a normal byproduct of aerobic metabolism, and cells have antioxidant defense systems, such as superoxide (B77818) dismutase (SOD) and catalase, to mitigate oxidative damage. However, the overproduction of porphyrins can overwhelm these defenses, leading to oxidative stress. This stress can, in turn, affect various cellular processes, including signaling pathways and protein function. For instance, oxidative stress has been shown to stimulate mitogenic pathways and can lead to aberrant cell cycle reentry in terminally differentiated neurons.
This compound in Genetically Modified Animal Models of Heme Biosynthesis Disorders
Biochemical Phenotyping of this compound Metabolism in Model Organisms
Genetically modified animal models have been crucial for studying the in vivo consequences of defects in the heme biosynthesis pathway. mdpi.com While a specific animal model for harderoporphyria has not been extensively detailed in the provided search results, mouse models for other porphyrias, such as hereditary coproporphyria (HCP), have been developed. These models, often created through gene targeting, recapitulate many of the biochemical features of the human diseases.
Biochemical phenotyping in these models involves the analysis of porphyrin accumulation in various tissues and excreta. washu.edu For instance, a mutagenesis mouse model with genetic and biochemical parallels to HCP showed significantly elevated levels of coproporphyrinogen III in the feces of heterozygous females, especially after induction with phenobarbital. Although this compound was not explicitly measured in this study, it is a key intermediate in the pathway affected in HCP.
The development of animal models for harderoporphyria would involve introducing specific mutations, such as K404E, into the CPOX gene of a model organism like the mouse. Subsequent biochemical phenotyping would involve quantifying harderoporphyrin and other porphyrin intermediates in blood, urine, and feces to assess the metabolic consequences of the mutation.
Elucidation of Pathophysiological Mechanisms Associated with this compound Accumulation in Animal Models
Animal models are instrumental in understanding the pathophysiological mechanisms underlying diseases of heme biosynthesis. openurologyandnephrologyjournal.com In the context of harderoporphyria, animal models could help elucidate the mechanisms behind the characteristic neonatal hemolytic anemia and skin photosensitivity.
The accumulation of harderoporphyrin in erythrocytes could lead to oxidative damage and subsequent hemolysis, contributing to anemia. Animal models would allow for detailed hematological analyses and studies on erythrocyte fragility. Furthermore, the photosensitizing properties of harderoporphyrin could be investigated by exposing the model animals to light and observing the development of skin lesions, which is a common feature of cutaneous porphyrias.
Moreover, animal models enable the study of systemic effects of this compound accumulation. While harderoporphyria is primarily an erythropoietic disorder, neurological symptoms have been reported in some cases, although this is not a typical feature. clinicsinsurgery.com Animal models could be used to investigate potential neurotoxicity and the underlying mechanisms.
Comparative Biochemistry of this compound Metabolism Across Diverse Organisms (e.g., Prokaryotic vs. Eukaryotic Pathways)
The heme biosynthetic pathway is highly conserved across different domains of life, from prokaryotes to eukaryotes, though some key differences exist. The conversion of coproporphyrinogen III to protoporphyrinogen IX, which involves the intermediate this compound, is catalyzed by coproporphyrinogen oxidase (CPO). cuni.cz
In eukaryotes, this reaction occurs in the mitochondria and is catalyzed by an oxygen-dependent enzyme (HemF-type). nih.gov In contrast, many prokaryotes, particularly those living in anaerobic environments, utilize an oxygen-independent CPO (HemN-type). cuni.cz These two types of enzymes share no sequence similarity. cuni.cz Some facultative organisms possess genes for both the oxygen-dependent and oxygen-independent forms. cuni.cz
The regulation of heme biosynthesis also differs between prokaryotes and eukaryotes. In eukaryotes, particularly in the liver, the pathway is tightly regulated to meet the demand for hemoproteins, with rapid turnover of enzymes. In prokaryotes, the regulation reflects the diversity of their metabolic strategies.
A study on the cyanobacterium Synechocystis sp. PCC 6803 revealed the presence of one HemF-like gene and two HemN-like genes, highlighting the metabolic flexibility of some prokaryotes. Interestingly, functional coupling between the Synechocystis CPO and a downstream enzyme, protoporphyrinogen oxidase (PPO), was observed. When the native PPO was replaced with a different type, an accumulation of harderoporphyrin was noted, suggesting a reduced ability of the CPO to convert this compound to protoporphyrinogen IX in the absence of its usual partner enzyme. kent.ac.uk This finding points to the importance of protein-protein interactions in the efficiency of the heme biosynthetic pathway.
The table below provides a comparison of key features of this compound metabolism between prokaryotes and eukaryotes.
Role of this compound in Specific Tetrapyrrole Biosynthesis Research (e.g., Chlorophyll (B73375) Synthesis).
This compound stands as a critical, albeit transient, intermediate in the intricate and highly conserved tetrapyrrole biosynthetic pathway. This pathway is fundamental to life, yielding essential molecules such as hemes and chlorophylls. semanticscholar.orgasm.org Research focusing on this compound has been instrumental in elucidating the mechanistic details of this pathway, particularly the steps leading to the formation of protoporphyrinogen IX, the final common precursor for both heme and chlorophyll. nih.gov
The formation of this compound occurs during the oxidative decarboxylation of coproporphyrinogen III, a reaction catalyzed by the enzyme coproporphyrinogen III oxidase (CPO). nih.govresearchgate.net This enzymatic conversion is a two-step process where this compound, a tricarboxylic porphyrinogen (B1241876), is the stable intermediate. nih.govwhiterose.ac.uk The initial decarboxylation of the propionate (B1217596) side chain on ring A of coproporphyrinogen III yields this compound. Subsequently, the propionate side chain on ring B is decarboxylated to form protoporphyrinogen IX. whiterose.ac.uk
In the context of chlorophyll biosynthesis in photosynthetic organisms, this conversion is a pivotal checkpoint. Protoporphyrinogen IX is later converted to protoporphyrin IX, into which magnesium is inserted to commit the molecule to the chlorophyll branch of the tetrapyrrole pathway. nih.govresearchgate.net Consequently, the efficient generation of protoporphyrinogen IX, via the this compound intermediate, is paramount for the synthesis of chlorophyll and the assembly of the photosynthetic apparatus.
Scientific investigations have revealed the existence of two distinct classes of coproporphyrinogen III oxidases that process this compound: the oxygen-dependent (HemF) and the oxygen-independent (HemN) enzymes. semanticscholar.orgasm.org Both types of enzymes are found in photosynthetic organisms, including algae and higher plants. semanticscholar.org For instance, the red microalga Galdieria sulphuraria possesses genes for both HemF and HemN. semanticscholar.org Studies on the green alga Chlorella pyrenoidosa have demonstrated that the downregulation of coproporphyrinogen III oxidase can lead to a decrease in chlorophyll content, underscoring the importance of the enzymatic step involving this compound.
Research utilizing synthetic analogues of this compound has provided significant insights into the substrate specificity and active site of CPO. Studies have shown that the 17-ethyl analogue of this compound-III is an excellent substrate for CPO, whereas its 13-ethyl isomer is not, helping to define the structural requirements for substrate binding. researcher.life Furthermore, experiments with non-natural isomers, such as a type I isomer of this compound, have revealed alternative metabolic possibilities and have been crucial in refining models of the CPO active site. researcher.life
The table below summarizes the key enzymes and intermediates involved in the conversion of coproporphyrinogen III to protoporphyrinogen IX, a critical segment of the chlorophyll biosynthesis pathway.
| Compound/Enzyme | Type | Role in Chlorophyll Biosynthesis |
| Coproporphyrinogen III | Porphyrinogen Intermediate | Precursor to this compound. |
| This compound | Porphyrinogen Intermediate | Tricarboxylic intermediate formed from Coproporphyrinogen III. |
| Protoporphyrinogen IX | Porphyrinogen Intermediate | Product of this compound decarboxylation and direct precursor to Protoporphyrin IX, which enters the chlorophyll branch. nih.govresearchgate.net |
| Coproporphyrinogen III Oxidase (CPO) | Enzyme | Catalyzes the two-step oxidative decarboxylation of Coproporphyrinogen III to Protoporphyrinogen IX via the this compound intermediate. nih.govresearchgate.net |
| HemF | Oxygen-Dependent CPO | One of the enzymes responsible for processing this compound in photosynthetic organisms. semanticscholar.orgasm.org |
| HemN | Oxygen-Independent CPO | An alternative enzyme for processing this compound, particularly under anaerobic conditions. semanticscholar.orgasm.org |
Detailed research findings have consistently highlighted the centrality of the this compound intermediate. For example, in a study on the nonphotosynthetic alga Polytomella sp., the enzymes for converting coproporphyrinogen III to protoporphyrinogen IX were identified, indicating the conservation of this pathway even in the absence of photosynthesis. In higher plants, the reaction catalyzed by CPO occurs within the plastids, the site of chlorophyll synthesis. researchgate.net The inhibition of this enzymatic step, either genetically or through environmental factors like oxygen limitation affecting oxygen-dependent CPO, can lead to the accumulation of coproporphyrinogen III and a subsequent reduction in chlorophyll production. semanticscholar.org This demonstrates that the metabolic flux through this compound is tightly regulated and essential for proper photosynthetic function.
Advanced Research Techniques and Future Trajectories in Harderoporphyrinogen Studies
Proteomic and Metabolomic Profiling for Comprehensive Analysis of Harderoporphyrinogen Pathways
Modern "omics" approaches, particularly proteomics and metabolomics, have become indispensable for obtaining a holistic view of the heme biosynthesis pathway, which includes this compound. These technologies allow for the large-scale identification and quantification of proteins and metabolites within a biological system, offering a snapshot of the cellular state under specific conditions.
Proteomics enables the comprehensive analysis of the proteome, the entire set of proteins expressed by a cell or organism. In the context of this compound, this involves identifying and quantifying the enzymes of the heme synthesis pathway, such as coproporphyrinogen oxidase (CPOX), and other interacting proteins. By comparing the proteomes of healthy versus diseased states (e.g., in porphyrias or cancer), researchers can identify dysregulated proteins that may lead to the accumulation or depletion of this compound. For instance, deep proteome investigations of high-grade gliomas have been used to understand the differential metabolism of 5-aminolevulinic acid (5-ALA), a precursor in the heme pathway.
Metabolomics focuses on the global profiling of metabolites, the small-molecule intermediates and products of metabolism. This is a powerful tool for directly measuring the levels of this compound and its precursors (like coproporphyrinogen III) and products (protoporphyrinogen IX). uga.edu Untargeted and targeted metabolomics studies, often using liquid chromatography-mass spectrometry (LC-MS), can reveal metabolic bottlenecks or shunts in the pathway. mdpi.com Such analyses have been crucial in studies of erythropoiesis, where the demand for heme is high, and in identifying disruptions in heme biosynthesis associated with various diseases. uga.edu
Integrated multi-omics analysis, which combines proteomic, metabolomic, and transcriptomic data, provides a more powerful and comprehensive understanding. By correlating changes in enzyme abundance (proteomics) with the levels of their substrates and products (metabolomics), researchers can build detailed models of the this compound pathway and uncover complex regulatory mechanisms.
| Omics Technique | Application in this compound Research | Key Findings/Insights |
| Proteomics | Identification and quantification of heme biosynthesis enzymes (e.g., CPOX) and regulatory proteins. | Reveals changes in enzyme expression in porphyrias, cancer, and during erythropoiesis. uga.edu |
| Metabolomics | Direct measurement of this compound, its precursors, and subsequent products in the pathway. uga.edu | Identifies metabolic bottlenecks, quantifies flux, and discovers biomarkers for diseases involving heme metabolism. |
| Integrated Analysis | Combination of proteomic and metabolomic data to build comprehensive pathway models. | Elucidates the relationship between enzyme levels and metabolite concentrations, uncovering complex regulatory networks. |
Gene Editing Technologies (e.g., CRISPR-Cas9) for Targeted Modification of this compound-Related Enzymes in Research Systems
Gene editing technologies, most notably CRISPR-Cas9, have revolutionized the study of genetics and molecular biology. crisprtx.comwikipedia.org This system allows for the precise cutting of DNA, which can be used to disrupt, delete, or insert specific gene sequences. crisprtx.com In the context of this compound research, CRISPR-Cas9 is a powerful tool for modifying the genes that encode enzymes in the heme biosynthesis pathway. researchgate.netlife-science-alliance.org
By creating targeted knockouts or mutations in genes like CPOX (which encodes coproporphyrinogen oxidase) or PPOX (protoporphyrinogen oxidase) in cell lines or animal models, researchers can simulate the genetic defects seen in human porphyrias. life-science-alliance.org This allows for detailed investigation into how specific enzymatic deficiencies lead to the accumulation of intermediates like this compound. For example, CRISPR/Cas9 has been used to create leukemia cell lines with impaired heme biosynthesis steps to confirm the link between porphyrin metabolism and oncogenic states. researchgate.net Similarly, inactivating the UROS gene using CRISPR has been employed to model congenital erythropoietic porphyria.
These genetically engineered systems serve as invaluable platforms for:
Disease Modeling: Mimicking human porphyrias to study disease mechanisms.
Functional Genomics: Determining the precise role of an enzyme by observing the effect of its absence. life-science-alliance.org
Pathway Analysis: Confirming the sequence of enzymatic steps and identifying alternative or compensatory pathways.
Therapeutic Development: Testing potential therapeutic strategies, such as gene therapy, aimed at correcting the genetic defect. porphyrianews.com An investigational therapy, CTX450, uses CRISPR/Cas9 to edit the ALAS1 gene in the liver to reduce the overproduction of heme precursors in acute hepatic porphyria. porphyrianews.com
The precision of CRISPR-Cas9 allows scientists to dissect the function of individual enzymes and their specific roles in this compound metabolism with a level of control that was previously unattainable.
| CRISPR-Cas9 Application | Target Gene Example | Research Goal |
| Gene Disruption (Knockout) | CPOX, UROS | Model hereditary coproporphyria or congenital erythropoietic porphyria to study disease pathology. researchgate.net |
| Gene Deletion | Exons within a heme pathway gene | Investigate the function of specific protein domains. crisprtx.com |
| Gene Correction/Insertion | ALAS1 | Test therapeutic approaches by correcting a mutation or inserting a functional copy of a gene. crisprtx.comporphyrianews.com |
Structural Biology Approaches for Elucidating Enzyme-Harderoporphyrinogen Interactions (e.g., X-ray Crystallography, Cryo-EM)
Understanding the precise mechanism by which an enzyme converts its substrate requires a detailed, three-dimensional picture of its atomic structure. Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), provide this crucial insight into enzyme-harderoporphyrinogen interactions.
Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large protein complexes and membrane proteins that are often difficult to crystallize. This method has been used to study components of the mitochondrial machinery involved in heme synthesis and transport. researchgate.net For example, cryo-EM has provided structures of the ABCB6 transporter, which is proposed to transport porphyrins, and has revealed how large protein complexes may facilitate the channeling of intermediates within the mitochondria.
These structural models are critical for:
Mechanistic Insights: Visualizing how this compound's precursor binds to the active site of CPOX and how the enzyme catalyzes the oxidative decarboxylation. lbl.gov
Understanding Disease Mutations: Mapping mutations found in patients with porphyrias onto the enzyme structure to understand how they disrupt protein function. lbl.gov The K404E mutation in CPOX, which causes harderoporphyria, has been shown to disrupt a structural turn needed to retain the intermediate for the second reaction cycle. lbl.gov
Drug Design: Providing a template for the rational design of inhibitors or activators that could modulate enzyme activity for therapeutic purposes.
| Enzyme | Organism | Technique | Resolution | Key Structural Insights |
| Coproporphyrinogen Oxidase (CPOX/HemF) | Human | X-ray Crystallography | 1.58 Å | Revealed active site architecture, substrate binding residues, and the structural basis for hereditary coproporphyria and harderoporphyria mutations. lbl.govrcsb.org |
| Coproporphyrinogen III Oxidase (HemN) | Escherichia coli | X-ray Crystallography | 2.07 Å | Elucidated the geometry of the [4Fe-4S] cluster and S-adenosylmethionine (SAM) cofactor required for Radical SAM catalysis. embopress.org |
| ABCB6 Transporter | Human | Cryo-EM | N/A | Proposed a model for how porphyrins may be transported across the mitochondrial outer membrane. |
| Heme A Synthase (CtaA) | Bacillus subtilis | X-ray Crystallography | N/A | Provided structural information on an enzyme involved in later stages of heme modification. researchgate.net |
Systems Biology and Network Analysis of this compound Metabolic Flux
The biosynthesis of this compound does not occur in isolation but is part of the complex, interconnected network of cellular metabolism. Systems biology utilizes mathematical and computational modeling to understand and predict the behavior of these complex biological systems as a whole. uni-kiel.de
Metabolic Flux Analysis (MFA) is a key technique within systems biology used to quantify the rates (fluxes) of metabolic reactions within a cell. researchgate.net By using stable isotope tracers (like ¹³C-labeled glucose or glutamine), researchers can track the flow of atoms through the heme biosynthesis pathway. uga.edu This allows for the precise measurement of how much precursor is being channeled towards this compound and ultimately heme. MFA can identify rate-limiting steps and metabolic bottlenecks that might not be apparent from static measurements of metabolite concentrations alone. researchgate.net
Genome-Scale Metabolic Models (GEMs) are comprehensive computational representations of an organism's entire metabolic network. pnas.org These models integrate genomic and biochemical data to simulate metabolic fluxes under various conditions. pnas.org For the this compound pathway, GEMs can be used to:
Predict how genetic modifications (e.g., knocking out an enzyme) will impact the flux through the entire heme pathway. pnas.org
Identify non-obvious gene targets for metabolic engineering to increase the production of heme or other desired products.
Simulate the metabolic state of diseases like cancer, where altered heme metabolism has been observed. life-science-alliance.org
Analyze the integration of the heme pathway with other central metabolic pathways, such as the TCA cycle, which provides the precursor succinyl-CoA. uga.edu
Emerging Research Questions and Unexplored Areas in this compound Biochemistry
Despite significant advances, many questions surrounding this compound biochemistry remain. Future research, leveraging the advanced techniques described above, is poised to explore these frontiers.
Key emerging questions include:
Substrate Channeling and Metabolons: Is this compound freely diffusible, or is it directly channeled from CPOX to PPOX within a mitochondrial "metabolon" (a transient structural-functional complex of enzymes)? While metabolons for the terminal steps of heme synthesis are proposed, direct evidence for the channeling of this compound is still needed.
Alternative Functions: Does this compound or its oxidized form, harderoporphyrin (B1228049), have any signaling or regulatory roles outside of being a simple intermediate in heme synthesis? The accumulation of porphyrin intermediates is known to be toxic, but whether they have specific biological activities at lower concentrations is an open area of investigation. life-science-alliance.org
Role in Pathophysiology: Beyond the rare genetic disorder harderoporphyria, what is the role of altered this compound metabolism in more common diseases? Recent studies suggest that "porphyrin overdrive" and the accumulation of heme intermediates may be a vulnerability in certain cancers, a hypothesis that warrants further exploration. researchgate.netlife-science-alliance.org
Enzymatic Regulation: How is the activity of CPOX allosterically regulated? While its primary control is thought to be substrate availability, the potential for regulation by other metabolites or post-translational modifications is not fully understood.
Transport Mechanisms: How exactly does the precursor, coproporphyrinogen III, enter the mitochondrial intermembrane space to be accessed by CPOX? While transporters like ABCB6 have been implicated, the complete picture of porphyrinogen (B1241876) transport across mitochondrial membranes is still being assembled.
Addressing these questions will provide a deeper understanding of cellular metabolism and may reveal new therapeutic targets for a range of human diseases. worldscientific.com
Q & A
Basic Research Questions
Q. What analytical techniques are standard for detecting and quantifying harderoporphyrinogen in enzymatic assays?
- Methodology : High-performance liquid chromatography (HPLC) with fluorescence detection is widely used, as this compound and its oxidized derivatives (e.g., harderoporphyrin) exhibit distinct retention times (6.6–10.8 minutes under reverse-phase conditions with a C18 column) . For quantification, integrate peak areas relative to coproporphyrin III and protoporphyrin IX standards. Mass spectrometry (ESI-MS or HR-ESI-MS) is critical for structural validation, with this compound showing a molecular ion at m/z 614.3 (C₃₅H₄₂N₄O₆) .
Q. What is the role of this compound in heme biosynthesis pathways?
- Methodology : this compound is an intermediate in the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen IX. Enzyme assays with recombinant HemN (oxygen-independent) or CPOX (oxygen-dependent) can track its formation via HPLC. For example, HemN catalyzes the first decarboxylation at the A-ring propionate of coproporphyrinogen III, yielding this compound, which is further metabolized to protoporphyrinogen IX .
Advanced Research Questions
Q. How can researchers resolve contradictions in identifying reaction intermediates between HemN and CPOX pathways?
- Methodology : Comparative enzyme kinetics and chromatography are essential. For instance, HemN produces a single-vinyl tripropionate porphyrin (retention time: 10.8 minutes) that co-elutes with chemically synthesized harderoporphyrin, while CPOX variants (e.g., R401K) generate distinct intermediates. Use isotopic labeling (e.g., ¹³C-propionate) and tandem MS to differentiate regioisomers .
Q. What experimental designs are optimal for studying the stereospecificity of HemN-catalyzed decarboxylation?
- Methodology : Synthesize regiospecifically deuterated coproporphyrinogen III analogs (e.g., A-ring or B-ring deuterated propionates) and monitor deuterium retention in this compound via NMR or MS. Kinetic isotope effects (KIEs) can reveal whether decarboxylation follows a radical or carbanion mechanism .
Q. How do mutations in CPOX (e.g., K404E, R401W) affect this compound accumulation in hereditary porphyrias?
- Methodology : Express mutant CPOX in E. coli BL21(DE3) and perform activity assays with coproporphyrinogen III. Quantify this compound accumulation via HPLC and compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) to wild-type CPOX. Structural studies (e.g., X-ray crystallography) of the Y399–K405 loop can clarify substrate-binding defects .
Q. What in vitro systems best model the competitive inhibition of this compound decarboxylation by coproporphyrinogen III?
- Methodology : Co-incubate coproporphyrinogen III and this compound with purified CPOX in a redox-stable buffer (e.g., Tris-HCl with SAM). Monitor protoporphyrinogen IX formation via stopped-flow spectrophotometry or HPLC. Use surface plasmon resonance (SPR) to measure binding affinities .
Q. How does Hg²⁺ exposure specifically inhibit the second decarboxylation step in CPOX catalysis?
- Methodology : Titrate HgCl₂ into CPOX activity assays and quantify this compound/protoporphyrinogen IX ratios via HPLC. Site-directed mutagenesis of CPOX thiol groups (e.g., C319) can test Hg²⁺ binding hypotheses. Circular dichroism (CD) spectroscopy assesses structural perturbations .
Methodological Best Practices
- Synthetic Protocols : this compound trimethyl ester can be synthesized via modified MacDonald condensation of pyrromethanes, followed by hydrolysis and Na/Hg reduction. Validate purity via ¹H/¹³C NMR (δ 10.2 ppm for vinyl protons) and ESI-MS .
- Enzyme Assays : For HemN, use anaerobic conditions (glucose/glucose oxidase system) and include SAM as a cofactor. Pre-reduce substrates with sodium dithionite to maintain porphyrinogen stability .
Data Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
